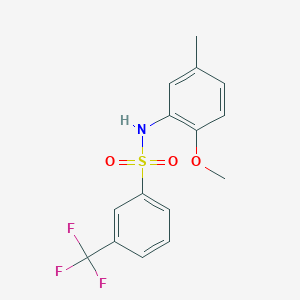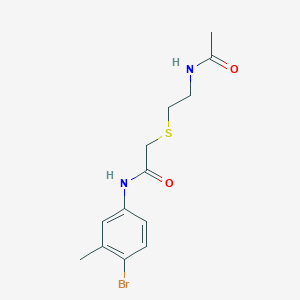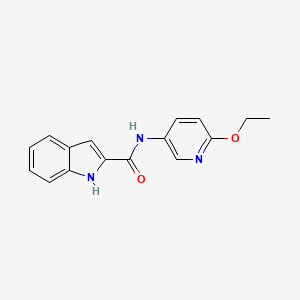
N-(2-methoxy-5-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-5-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide, commonly known as MTFB, is a chemical compound that belongs to the sulfonamide class of compounds. It has been widely used in scientific research for its various applications.
Wirkmechanismus
MTFB acts as an inhibitor of CAIX by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in the pH of the tumor microenvironment, which in turn inhibits the growth and proliferation of cancer cells. MTFB also inhibits the expression of various genes involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
MTFB has been found to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the expression of various genes involved in the growth and survival of cancer cells. Additionally, MTFB has been found to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MTFB has several advantages for lab experiments. It is a potent inhibitor of CAIX and has been found to be effective in inhibiting the growth and proliferation of cancer cells. Additionally, MTFB has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. However, MTFB also has some limitations for lab experiments. It is a toxic compound and requires careful handling. Additionally, the synthesis of MTFB is a multi-step process, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for the research on MTFB. One potential direction is the development of MTFB as a cancer therapy. MTFB has been found to inhibit the growth and proliferation of cancer cells and has shown promising results in preclinical studies. Another potential direction is the development of MTFB as a treatment for inflammatory diseases. MTFB has been found to have anti-inflammatory properties and has shown potential in the treatment of inflammatory diseases. Additionally, further research is needed to understand the mechanism of action of MTFB and to identify potential targets for its therapeutic use.
Conclusion:
In conclusion, MTFB is a chemical compound that has been extensively used in scientific research for its various applications. It has been found to be an effective inhibitor of CAIX, which is overexpressed in various types of cancer cells. MTFB has also been found to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases. While MTFB has several advantages for lab experiments, it also has some limitations. There are several future directions for the research on MTFB, including the development of MTFB as a cancer therapy and a treatment for inflammatory diseases.
Synthesemethoden
MTFB can be synthesized through a multi-step process that involves the reaction of 2-methoxy-5-methylphenol with trifluoromethyl benzenesulfonyl chloride in the presence of a base. The resulting product is then purified by recrystallization to obtain MTFB in its pure form.
Wissenschaftliche Forschungsanwendungen
MTFB has been extensively used in scientific research for its various applications. It has been found to be an effective inhibitor of carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer cells. MTFB has also been found to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy. Additionally, MTFB has been found to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3S/c1-10-6-7-14(22-2)13(8-10)19-23(20,21)12-5-3-4-11(9-12)15(16,17)18/h3-9,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAJQGJXDHQUDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[4-(2-Methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol](/img/structure/B7682464.png)
![2-chloro-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzenesulfonamide](/img/structure/B7682480.png)

![N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-4-methyl-N-propan-2-ylbenzamide](/img/structure/B7682492.png)

![N-(5-chloro-2-methoxyphenyl)-2-[[2-[cyclohexen-1-yl(ethyl)amino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B7682502.png)

![Ethyl 4-fluoro-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1-benzothiophene-2-carboxylate](/img/structure/B7682510.png)
![4-(1-Ethyl-2-methylbenzimidazol-5-yl)-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B7682524.png)
![4-chloro-N-[4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7682531.png)
![3-(2,3-Dimethylphenyl)-2-(2-hydroxyethylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7682537.png)
![3-[[(2-Chloro-6-fluorophenyl)methyl-methylamino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7682550.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B7682558.png)
![6-Ethyl-8-[[(4-fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-4-methylchromen-2-one](/img/structure/B7682564.png)